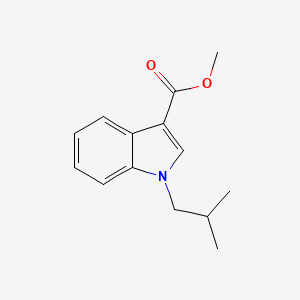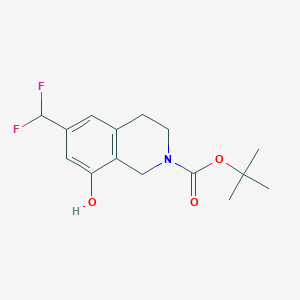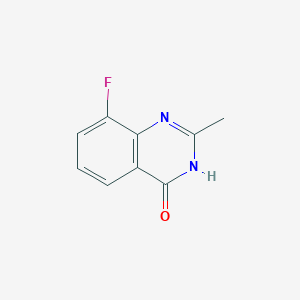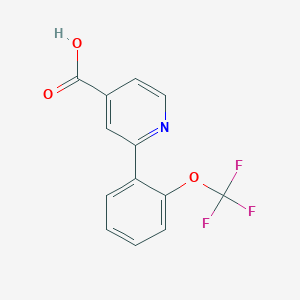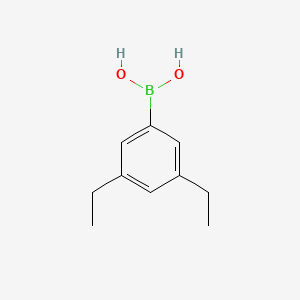
(3,5-Diethylphenyl)boronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Diethylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a 3,5-diethylphenyl ring. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3,5-Diethylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane .
Industrial Production Methods: Industrial production of boronic acids often employs large-scale hydroboration or electrophilic trapping techniques. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: (3,5-Diethylphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Converts the boronic acid to a borate ester or boronic anhydride.
Reduction: Reduces the boronic acid to a borane.
Substitution: Involves the replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically uses hydrogen peroxide or other oxidizing agents.
Reduction: Often employs lithium aluminum hydride or similar reducing agents.
Substitution: Utilizes various nucleophiles under mild conditions.
Major Products:
Oxidation: Produces borate esters or anhydrides.
Reduction: Yields boranes.
Substitution: Results in substituted phenyl derivatives.
Scientific Research Applications
(3,5-Diethylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,5-Diethylphenyl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations and biological interactions . In Suzuki-Miyaura cross-coupling, the boronic acid undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
- (3,5-Dimethylphenyl)boronic acid
- (3,5-Diphenylphenyl)boronic acid
- (3,5-Di-tert-butylphenyl)boronic acid
Comparison: (3,5-Diethylphenyl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and stability. Compared to (3,5-Dimethylphenyl)boronic acid, the diethyl substitution provides different steric and electronic properties, affecting its behavior in chemical reactions . Similarly, (3,5-Diphenylphenyl)boronic acid and (3,5-Di-tert-butylphenyl)boronic acid have distinct characteristics due to their larger substituents .
Properties
Molecular Formula |
C10H15BO2 |
|---|---|
Molecular Weight |
178.04 g/mol |
IUPAC Name |
(3,5-diethylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO2/c1-3-8-5-9(4-2)7-10(6-8)11(12)13/h5-7,12-13H,3-4H2,1-2H3 |
InChI Key |
MKLPRIKMGJFQPF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)CC)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


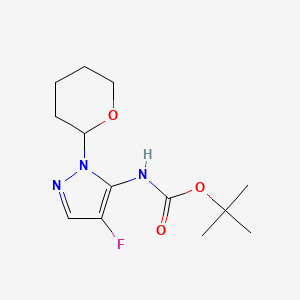
![2-[[5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxymethoxy]ethyl-trimethylsilane](/img/structure/B13912808.png)
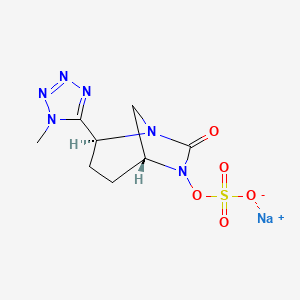




![[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine](/img/structure/B13912845.png)

